molecular formula C3H2BrNO B039813 3-Bromoisoxazole CAS No. 111454-71-8

3-Bromoisoxazole

Cat. No.: B039813
CAS No.: 111454-71-8
M. Wt: 147.96 g/mol
InChI Key: GQMPHUXGZCDVGQ-UHFFFAOYSA-N
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Description

3-Bromoisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a bromine atom attached to the third carbon. This compound is a derivative of isoxazole, which is known for its significant role in medicinal chemistry due to its presence in various pharmacologically active molecules.

Mechanism of Action

Target of Action

Isoxazole and its derivatives have been found to exhibit different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . In particular, 3-Bromoisoxazole has been identified as an inhibitor of the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells, making it a potential target for anticancer therapies .

Mode of Action

It is known that the compound binds to and inhibits the activity of gapdh . This inhibition disrupts the glycolytic pathway, which is crucial for the energy production in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis, due to its inhibition of GAPDH . By inhibiting GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key step in the glycolytic pathway . This disruption can lead to a decrease in ATP production, which can inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

The properties of isoxazole and its derivatives suggest that they may have good bioavailability .

Result of Action

The inhibition of GAPDH by this compound leads to a disruption in the glycolytic pathway, resulting in decreased ATP production . This can lead to the induction of cell death in cancer cells, which rely heavily on glycolysis for energy production . Therefore, this compound may have potential as an anticancer agent .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the target cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazole typically involves the halogenation of isoxazole. One common method is the bromination of isoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow processes where the reactants are mixed and reacted in a controlled environment, allowing for efficient heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Reduction: The bromine atom can be reduced to form isoxazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Substituted isoxazoles with various functional groups.

    Cross-Coupling Reactions: Biaryl or styrene derivatives.

    Reduction: Isoxazole.

Scientific Research Applications

3-Bromoisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Derivatives of this compound have been studied for their anticancer, antibacterial, and antifungal properties.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    3-Chloroisoxazole: Similar in structure but with a chlorine atom instead of bromine.

    3-Iodoisoxazole: Contains an iodine atom instead of bromine.

    3-Fluoroisoxazole: Contains a fluorine atom instead of bromine.

Comparison:

    Reactivity: 3-Bromoisoxazole is generally more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine.

    Applications: While all these haloisoxazoles are used in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final product. For instance, this compound is often preferred in cross-coupling reactions due to its higher reactivity.

Properties

IUPAC Name

3-bromo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMPHUXGZCDVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552852
Record name 3-Bromo-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111454-71-8
Record name 3-Bromo-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of 3-Bromoisoxazole?

A: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of bromine, making it amenable to various transformations. For example, it acts as a precursor for synthesizing β-Ketonitriles [] and functionalized 1-benzoxepins [, ]. The synthesis of 1-benzoxepins proceeds through a tandem ring-opening/cyclocondensation reaction involving aldehyde-containing 3-bromoisoxazoles [, ].

Q2: Can you provide an example of a specific compound synthesized from this compound and its application?

A: Researchers successfully synthesized (±)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide using this compound as an intermediate [, ]. This compound, also known as AMPA, is an excitatory amino acid with significant importance in neuroscience research [].

Q3: How can the reactivity of this compound be enhanced for further chemical transformations?

A: Studies have explored the use of microwave irradiation to promote the amination of 3-bromoisoxazoles [, ]. This method allows for the efficient introduction of amine groups, further expanding the synthetic utility of these compounds.

Q4: Are there any pharmaceutical applications of this compound derivatives?

A: Research indicates that certain derivatives of isoxazole, including those potentially synthesized from this compound, show promise in treating Irritable Bowel Syndrome (IBS) []. Specifically, compounds like 2-(di-n-propylamino)-8-(this compound-5-yl)-1,2,3,4-tetrahydronaphthalene have been investigated for this purpose [].

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